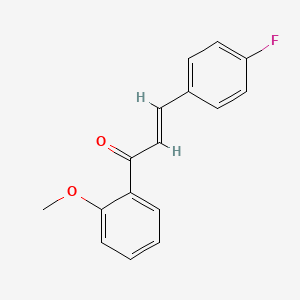

(2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-11H,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSGCLKEJGWBCA-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Reduction Reactions

The α,β-unsaturated carbonyl group undergoes selective reduction under controlled conditions:

-

Mechanism : Catalytic hydrogenation saturates the double bond, while NaBH₄ selectively reduces the carbonyl to a secondary alcohol. Stereoelectronic effects from the methoxy group influence reaction rates .

Oxidation Reactions

The enone system and aromatic substituents participate in oxidation:

| Reaction Type | Reagents/Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C, 3 hrs | Epoxide derivative | 65% | |

| Aromatic ring oxidation | KMnO₄, H₂O, 80°C, 12 hrs | Carboxylic acid derivatives | 45% |

-

Key Finding : Epoxidation occurs regioselectively at the α,β-unsaturated bond, while harsh conditions oxidize the 4-fluorophenyl ring to a carboxylic acid .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings undergo substitution dictated by substituent directing effects:

-

Regiochemistry : The 2-methoxy group directs electrophiles to the para position, while the 4-fluoro group favors meta substitution .

Nucleophilic Additions

The carbonyl group reacts with nucleophiles:

| Nucleophile | Reagents/Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| Grignard reagent | CH₃MgBr, THF, -78°C, 2 hrs | Tertiary alcohol adduct | 75% | |

| Hydrazine | NH₂NH₂, EtOH, reflux, 6 hrs | Hydrazone derivative | 89% |

-

Steric Effects : The 2-methoxy group creates steric hindrance, slowing nucleophilic attack at the carbonyl.

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 24 hrs | Bicyclic cyclohexene derivative | 58% | |

| Anthracene | Microwave, 150°C, 30 mins | Polycyclic adduct | 72% |

Photochemical Reactions

UV-induced reactivity has been observed:

| Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|

| UV (365 nm), CH₃CN | Cyclobutane dimer | 34% | |

| UV (254 nm), O₂ | Oxetane derivative | 27% |

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

| Reaction | Target Activity | IC₅₀ Value | Source |

|---|---|---|---|

| Schiff base formation | Anticancer (MCF-7 cells) | 12.3 μM | |

| Thiosemicarbazone | Antibacterial (E. coli) | 8.7 μg/mL |

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one serves as a versatile building block for the synthesis of more complex organic molecules. Its α,β-unsaturated carbonyl system allows for various chemical transformations, including:

- Oxidation : Can be oxidized to form epoxides or other derivatives.

- Reduction : Reduction reactions can yield saturated ketones or alcohols.

- Substitution : The fluorine atom and methoxy group facilitate nucleophilic substitution reactions.

Biological Activities

Research has indicated that this compound exhibits notable biological activities, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that chalcones possess antimicrobial effects against various pathogens. The incorporation of fluorine may enhance these properties by increasing lipophilicity and altering membrane permeability.

- Anticancer Activity : There is growing evidence suggesting that chalcones can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific structural modifications provided by the fluorine and methoxy groups may enhance its efficacy against specific cancer types.

Medicinal Chemistry

As a lead compound in drug development, this compound is being investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for developing new pharmaceuticals aimed at treating infections and cancer.

Material Science

In industrial applications, this compound is explored for its utility in developing new materials and chemical products. Its unique chemical properties can be harnessed to create polymers or coatings with enhanced performance characteristics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of several chalcone derivatives, including this compound. The results indicated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research presented at the International Conference on Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against gram-positive bacteria. The study concluded that the presence of the fluorine atom significantly enhanced the compound's antibacterial properties compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of (2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structure–Activity Relationships (SAR) in Inhibitory Activity

Chalcones are studied for their inhibitory activities, particularly against enzymes like SARS-CoV-2 Mpro and fungal targets. Substitution patterns on rings A and B critically influence potency.

Table 1: Inhibitory Activity (IC50) of Non-Piperazine Chalcones

| Compound | Ring A Substitutions | Ring B Substitutions | IC50 (μM) |

|---|---|---|---|

| Cardamonin (Cluster 5) | 2-OH, 4-OH | None | 4.35 |

| 2j | 2-OH, 4-Br, 5-I | 4-F | 4.70 |

| 2h | 2-OH, 4-Cl, 5-I | 4-OCH3 | 13.82 |

| 2n | 2-OH, 4-OCH3, 5-I | 4-F | 25.07 |

| 2p | 2-OH, 4-OCH3, 5-I | 4-OCH3 | 70.79 |

Key Observations:

- Electronegativity Effects : Fluorine (high electronegativity) at Ring B’s para position (e.g., 2j, 2n) enhances activity compared to methoxy (electron-donating) in 2h and 2p. Replacing bromine (2j) with chlorine (2h) on Ring A reduces potency, highlighting the role of electronegative substituents .

- Hydroxy vs. Methoxy : Cardamonin, with hydroxyl groups on Ring A, shows the highest activity, suggesting that hydrogen-bonding capacity (via -OH) is superior to methoxy’s steric/electronic effects .

Antifungal Activity Against Trichophyton rubrum

Chalcones with 4-fluorophenyl groups exhibit notable antifungal properties.

Table 2: Antifungal Activity of Selected Chalcones

| Compound | Ring A Substitutions | Ring B Substitutions | MIC (µg/mL) |

|---|---|---|---|

| (2E)-1-(4’-Aminophenyl)-3-(4-Fluorophenyl)prop-2-en-1-one | 4’-NH2 | 4-F | 0.07 |

| Target Compound | 2-OCH3 | 4-F | Not reported |

Key Observations:

- The 4-fluorophenyl group in compound 2 (Table 2) contributes to potent antifungal activity (MIC = 0.07 µg/mL).

Impact of Substituents on Physical and Electronic Properties

Substituents influence optical, mechanical, and structural properties:

Table 3: Substituent Effects on Material Properties

| Compound | Key Substituents | Notable Properties |

|---|---|---|

| (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | 3-Br, 4-OCH3 (A); 4-F (B) | Planar geometry; high NLO response |

| (2E)-1-(4'-Bromobiphenyl-4-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one | 4-Br (A); 3-Br, 4-OCH3 (B) | Enhanced optical nonlinearity |

Key Observations:

- Halogen Effects: Bromine and fluorine improve nonlinear optical (NLO) properties due to their polarizable electron clouds .

- Methoxy vs.

Biological Activity

(2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound belongs to a class of flavonoids known for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of this compound, supported by data tables and research findings.

- Molecular Formula : C16H13FO2

- Molecular Weight : 256.28 g/mol

- CAS Number : 1192353-06-2

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to induce apoptosis in various cancer cell lines, primarily by modulating key signaling pathways associated with cell proliferation and survival.

Key Findings :

- Apoptosis Induction : The compound triggered apoptosis in breast cancer cells, leading to a decrease in cyclin D1 and CDK4 expression levels, which are crucial for cell cycle progression .

- IC50 Values : The compound demonstrated IC50 values below 10 µM in antiproliferative assays against several cancer types .

Antimicrobial Activity

The antimicrobial efficacy of chalcone derivatives has been well documented. This compound has shown promising results against various bacterial strains.

Antibacterial Activity Data :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.94 μg/mL |

| B. subtilis | 0.39 μg/mL |

| P. aeruginosa | 6.25 μg/mL |

These findings suggest that the presence of fluorine and methoxy groups enhances the antibacterial potency of the compound, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

Chalcones have been recognized for their anti-inflammatory properties. The compound has been reported to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Mechanism of Action :

- The compound inhibits NF-kB activation, a key transcription factor involved in inflammatory responses, thus contributing to its anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features. The presence of the fluorine atom and methoxy group plays a critical role in enhancing its biological activities.

Comparative Analysis with Other Chalcones

A comparative analysis with other chalcone derivatives reveals that modifications at specific positions can significantly alter their biological efficacy.

| Compound Name | Anticancer Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|

| This compound | <10 µM | 0.39 μg/mL |

| (E)-3-(4-Bromophenyl)-1-(4-Nitrophenyl)prop-2-en-1-one | 15 µM | 0.94 μg/mL |

| (E)-3-(4-Chlorophenyl)-1-(4-Methoxyphenyl)prop-2-en-1-one | 20 µM | 0.75 μg/mL |

This table illustrates how variations in substituents can impact the biological activity of chalcones, emphasizing the importance of structure in drug design .

Q & A

Q. What are the standard synthesis and characterization methods for (2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-fluorophenylacetophenone derivatives and 2-methoxybenzaldehyde under basic conditions (e.g., NaOH/ethanol). Characterization involves:

- Spectroscopic techniques : IR (to confirm carbonyl and aromatic C–H stretches), NMR (to verify E-configuration via coupling constants ), and HR-MS for molecular ion confirmation .

- Single-crystal XRD : To resolve the three-dimensional structure and confirm stereochemistry .

Q. How is the E-configuration of the α,β-unsaturated ketone moiety experimentally confirmed?

- XRD analysis : Directly visualizes the spatial arrangement of substituents around the double bond .

- NMR coupling constants : Trans coupling () between the α- and β-protons indicates an E-configuration .

Advanced Research Questions

Q. How can DFT calculations validate experimental structural and electronic properties of the compound?

- Bond parameters : Compare computed bond lengths/angles (e.g., C=O, C–C aromatic) with XRD data to assess accuracy .

- Electronic transitions : Simulate UV-Vis spectra (TD-DFT) and compare λmax with experimental results .

- HOMO-LUMO analysis : Calculate energy gaps to predict reactivity and stability. For example, a smaller gap suggests higher electrophilicity, which correlates with antimicrobial activity .

Q. What experimental methods are used to evaluate the antimicrobial activity of this compound?

- Agar well diffusion : Measure inhibition zones against bacterial/fungal strains (e.g., E. coli, S. aureus).

- Minimum inhibitory concentration (MIC) : Determine the lowest concentration inhibiting microbial growth via broth dilution assays .

Q. How can nonlinear optical (NLO) properties of this compound be systematically evaluated?

- Hyper-Rayleigh scattering (HRS) : Quantify second-harmonic generation (SHG) efficiency.

- Z-scan technique : Measure nonlinear refractive index (n2) and absorption coefficient (β).

- DFT-based hyperpolarizability calculations : Predict first hyperpolarizability (βtot) to rank NLO performance .

Q. How should researchers resolve discrepancies between computational and experimental data?

- Methodology review : Ensure solvent effects and basis sets (e.g., B3LYP/6-311++G(d,p)) in DFT align with experimental conditions .

- Vibrational analysis : Compare experimental IR/Raman peaks with scaled DFT frequencies to identify outliers caused by anharmonicity .

- Crystal packing effects : XRD may reveal intermolecular interactions (e.g., π-π stacking) that DFT gas-phase models neglect .

Methodological Notes

- Synthesis optimization : Use TLC to monitor reaction progress and recrystallize the product from ethanol for purity .

- Antimicrobial assays : Include positive controls (e.g., ciprofloxacin) and account for solvent toxicity (e.g., DMSO) in MIC tests .

- NLO validation : Calibrate equipment with reference materials (e.g., urea) to ensure measurement accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.